Betrixaban maleate

Renal Clearance Pharmacokinetics Drug Safety

Betrixaban maleate differentiates from other DOACs via uniquely low renal clearance (~11%) and high hERG safety margin (Ki=1.8 µM; >15,000-fold selectivity over FXa). As the API in Bevyxxa®, it is the definitive reference standard for PK/PD studies of hepatobiliary-cleared drugs, cardiac safety benchmarking in lead optimization, and VTE prophylaxis research in renally impaired populations. Procure high-purity material for analytical method validation, bioequivalence studies, and preclinical pharmacology.

Molecular Formula C27H26ClN5O7
Molecular Weight 568.0 g/mol
CAS No. 936539-80-9
Cat. No. B1256804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetrixaban maleate
CAS936539-80-9
Molecular FormulaC27H26ClN5O7
Molecular Weight568.0 g/mol
Structural Identifiers
SMILESCN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyDTSJEZCXVWQKCL-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betrixaban Maleate (CAS 936539-80-9) Technical Overview: A Factor Xa Inhibitor with Quantifiable Differentiation


Betrixaban maleate is a direct, competitive, and reversible inhibitor of coagulation factor Xa (FXa) [1]. It is a small-molecule anticoagulant, distinct from vitamin K antagonists, and is the active pharmaceutical ingredient in the oral formulation Bevyxxa® [2]. Its core biochemical activity is defined by a high-affinity binding to FXa, with a reported inhibitory constant (Ki) of 0.117 nM and an IC50 of 1.5 nM [3]. A key differentiating feature from its discovery program was the intentional selection for low affinity for the hERG potassium channel (Ki = 1.8 µM), a property associated with a reduced risk of drug-induced cardiac arrhythmias .

Why Betrixaban Maleate is Not Interchangeable with Other Factor Xa Inhibitors


Although betrixaban maleate belongs to the class of direct oral factor Xa inhibitors (DOACs), alongside apixaban, rivaroxaban, and edoxaban, the assumption of functional interchangeability is not supported by quantitative data [1]. Key differences exist across multiple pharmacological and clinical dimensions, including renal clearance, half-life, hERG channel affinity, and outcomes in specific clinical trial populations. For instance, while betrixaban exhibits the lowest renal clearance (~11%) among its class, rivaroxaban is 33% renally cleared, and edoxaban is 50% [2]. Such pharmacokinetic divergence translates to distinct risk-benefit profiles, particularly in patient populations with renal impairment, and underscores the importance of selecting the appropriate inhibitor based on quantitative evidence rather than class-level assumptions [3].

Quantitative Evidence for Selecting Betrixaban Maleate Over Comparators


Superior Renal Safety Profile: Lowest Renal Clearance Among Direct Oral Factor Xa Inhibitors

Betrixaban exhibits the lowest proportion of renal clearance among the direct oral factor Xa inhibitors. This quantitative difference is critical for drug selection in patients with renal impairment. The unchanged drug excreted in urine for betrixaban is approximately 11%, compared to 27% for apixaban, 33% for rivaroxaban, and 50% for edoxaban [1]. This reduced reliance on renal elimination pathways directly supports its classification as the safest DOAC for use in patients with compromised kidney function [2].

Renal Clearance Pharmacokinetics Drug Safety

Extended Duration of Action: Longest Effective Half-Life in the Factor Xa Inhibitor Class

Betrixaban is characterized by the longest effective half-life among its direct factor Xa inhibitor peers, a property that enables consistent anticoagulation with once-daily dosing. The reported effective half-life for betrixaban is 19-27 hours [1]. This is substantially longer than that of rivaroxaban (5-9 hours in young adults, 11-13 hours in elderly), apixaban (8-15 hours), and edoxaban (10-14 hours) [2]. The longer half-life translates to lower peak-to-trough fluctuations in plasma concentration, a factor that may contribute to its sustained efficacy profile [3].

Half-Life Pharmacokinetics Once-Daily Dosing

Enhanced Cardiac Safety Margin: Demonstrated Lower Affinity for hERG Channel

Betrixaban was specifically selected from a chemical series for its significantly lower affinity for the hERG potassium channel, a known predictor of drug-induced QT prolongation and arrhythmia risk. Quantitative binding data shows betrixaban has a hERG Ki of 1.8 µM, which is reported to be 'significantly lower hERG activity than all the others' in its discovery series, where comparator leads exhibited hERG Ki values ≤0.5 µM [1]. The selectivity window between factor Xa inhibition (Ki = 0.117 nM) and hERG channel binding is approximately 15,000-fold .

hERG Channel Cardiotoxicity Selectivity

Superior Net Clinical Benefit in Acutely Ill Medical Patients vs. Enoxaparin in Phase 3 APEX Trial

In a head-to-head comparison against standard-of-care enoxaparin, extended-duration betrixaban demonstrated a quantifiable reduction in a composite endpoint of fatal or irreversible events, reflecting a net clinical benefit. In the Phase 3 APEX trial (N=7,513), betrixaban (160 mg loading dose, then 80 mg once daily for 35-42 days) was compared to enoxaparin (40 mg once daily for 6-14 days). Among all patients, betrixaban reduced the rate of fatal or irreversible ischemic or bleeding events by approximately 30% compared to enoxaparin [1]. Specifically, at 77 days, the event rate was 3.64% in the betrixaban group versus 5.17% in the enoxaparin group, yielding an absolute risk reduction of 1.53% and a number needed to treat (NNT) of 65 [2].

Clinical Trial Venous Thromboembolism Efficacy

Maintained Hemostatic Balance: Comparable Major Bleeding Risk vs. Enoxaparin in Phase 3 Trial

A critical safety differentiator for betrixaban is that its extended anticoagulant effect did not come at the cost of significantly increased major bleeding risk when compared to standard enoxaparin therapy. In the overall population of the APEX trial, major bleeding occurred in 0.7% of patients in the betrixaban group and 0.6% in the enoxaparin group, a non-significant difference (Relative Risk, 1.19; 95% CI, 0.67 to 2.12; P=0.55) [1]. This contrasts with previous trials of extended-duration thromboprophylaxis with other anticoagulants (e.g., apixaban, rivaroxaban) which were associated with an excess of major bleeding, limiting their net clinical benefit in this setting [2].

Bleeding Risk Safety Anticoagulation

Primary Research and Industrial Application Scenarios for Betrixaban Maleate


Pharmacokinetic Studies on Compounds with Minimal Renal Clearance

Betrixaban maleate serves as a valuable tool compound or reference standard for investigating the pharmacokinetic and pharmacodynamic behavior of drugs with exceptionally low renal clearance (~11% of parent drug excreted unchanged). Its disposition, primarily via the hepatobiliary route (>80%), makes it a relevant comparator for novel molecules designed to be independent of kidney function for elimination [1]. This is particularly applicable in early-stage drug discovery for indications where the target patient population has a high prevalence of renal impairment.

In Vitro Cardiotoxicity Screening: hERG Liability Assessment

With its well-characterized and intentionally low affinity for the hERG channel (Ki = 1.8 µM), betrixaban can be utilized as a 'high safety margin' reference standard in automated patch-clamp or binding assays during lead optimization [1]. Its hERG selectivity profile (Ki ratio of >15,000 between FXa and hERG) provides a quantitative benchmark against which the cardiac safety profiles of new chemical entities can be measured.

Clinical Research in Extended-Duration Venous Thromboembolism (VTE) Prophylaxis

The compound is an essential reference for clinical research programs investigating strategies for extended-duration VTE prophylaxis in acutely ill medical patients. Its proven benefit over standard-of-care enoxaparin, as demonstrated in the APEX trial with a 30% reduction in fatal/irreversible events, provides a robust evidence base for designing and benchmarking new clinical trials in this challenging therapeutic area [2].

Analytical Method Development and Quality Control

As a marketed pharmaceutical (Bevyxxa®) with a defined chemical structure and CAS number (936539-80-9), betrixaban maleate is used as a primary reference standard for developing and validating analytical methods such as HPLC, LC-MS/MS, and dissolution testing [3]. These methods are critical for quality control, stability testing, and bioequivalence studies for both the innovator product and potential generic formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betrixaban maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.